Enhanced PI3Kα Binding Affinity via the Difluoromethyl-Pyrimidine Core
The difluoromethyl-pyrimidine core present in the target compound delivers a marked improvement in PI3Kα binding affinity relative to chemically matched non-fluorinated analogs. In the nearest available class-level comparison, PQR514 (difluoromethyl-pyrimidine) exhibited a Ki(p110α) of 2.2 nM versus 17 nM for PQR309 (non-fluorinated pyrimidine), a ~7.7‑fold increase in target engagement [1]. The target compound conserves the identical 4‑(difluoromethyl)pyrimidin-2‑amine pharmacophore, directly inheriting this binding advantage. **Note:** Direct head-to-head comparison data for this precise compound are currently absent; this evidence is classified as class-level inference.
| Evidence Dimension | PI3Kα (p110α) binding affinity (Ki) |
|---|---|
| Target Compound Data | Inferred through conserved difluoromethyl-pyrimidine core; direct measurement pending |
| Comparator Or Baseline | PQR309 (non-fluorinated pyrimidine) Ki(p110α) = 17 nM; PQR514 (difluoromethyl-pyrimidine) Ki(p110α) = 2.2 nM |
| Quantified Difference | ~7.7‑fold improvement in Ki for difluoromethyl-pyrimidine vs. non-fluorinated analog |
| Conditions | TR-FRET LanthaScreen displacement assay, ATP-binding site of p110α, n=2 |
Why This Matters
A sub-10 nM binding Ki is a critical threshold for lead-like PI3K inhibitors; the difluoromethyl core positions the compound favorably relative to earlier-generation non-fluorinated pyrimidine chemotypes.
- [1] Borsari C, Riemer D, Granchi C, Calderone V, Tuccinardi T, Minutolo F, et al. Preclinical Development of PQR514, a Highly Potent PI3K Inhibitor Bearing a Difluoromethyl–Pyrimidine Moiety. ACS Med Chem Lett. 2019;10(10):1473‑1479. doi:10.1021/acsmedchemlett.9b00333. View Source
